molecular formula C22H18ClN3O3S B10886975 N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10886975
M. Wt: 439.9 g/mol
InChI Key: ARPGTNBBMQDGJQ-UHFFFAOYSA-N
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Description

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzimidazole moiety, a chlorophenoxy group, and a methoxy group

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H18ClN3O3S/c1-28-18-10-11-19-20(12-18)26-22(25-19)30-13-21(27)24-15-4-8-17(9-5-15)29-16-6-2-14(23)3-7-16/h2-12H,13H2,1H3,(H,24,27)(H,25,26)

InChI Key

ARPGTNBBMQDGJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the chlorophenoxy and methoxy groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The chlorophenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal chemistry set it apart from other similar compounds.

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